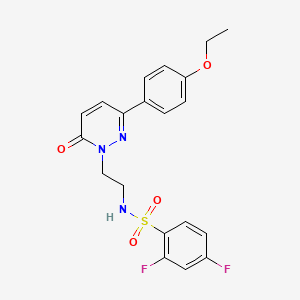

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorbenzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19F2N3O4S and its molecular weight is 435.45. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden

Die Verbindung weist interessante Fluoreszenzeigenschaften auf, die sie für den Einsatz als fluoreszierende Sonde geeignet machen. Insbesondere N-(2-(N’,N’-Diethylamino)ethyl)perylen-3,4-dicarboximid (1) und sein quaterniertes Derivat N-(2-(N’,N’-Diethyl-N’-methylammonium)ethyl)perylen-3,4-dicarboximid-tosylat (2) wurden in organischen Lösungsmitteln untersucht. Diese Verbindungen können als Sonden zur Detektion von Temperatur- und Lösungsmittelpolaritätsänderungen eingesetzt werden, da ihre Fluoreszenzintensität bei Aggregation deutlich variiert .

Krebsforschung und -therapie

Obwohl nicht direkt mit der Verbindung zusammenhängend, ist es erwähnenswert, dass N-(4-Hydroxyphenyl)-retinamid (4-HPR), ein synthetisches Amid der All-trans-Retinsäure (ATRA), verschiedene Arten von Tumoren hemmt, einschließlich ATRA-resistenter Krebszelllinien. Diese Verbindung hat potenzielle Anwendungen in der Krebsforschung und -therapie .

Katalyse und organische Synthese

Obwohl die spezifische Verbindung, die Sie angegeben haben, nicht umfassend untersucht wurde, könnte das Gebiet der Katalyse und organischen Synthese von der Untersuchung ihrer Reaktivität profitieren. Zum Beispiel könnte das Verständnis ihres Verhaltens in Protodeboronierungsreaktionen oder anderen Umwandlungen neue Anwendungen aufzeigen .

Biologische Aktivität

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide can be represented as follows:

- Molecular Formula : C21H25F2N3O3S

- Molecular Weight : 429.51 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyridazinone Core | Central ring structure known for diverse activity |

| Ethoxyphenyl Group | Enhances lipophilicity and biological interaction |

| Difluorobenzenesulfonamide | Potential for enzyme inhibition and receptor interaction |

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide exhibit significant antimicrobial properties. In vitro studies demonstrated that these derivatives inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Findings

A study conducted on pyridazinone derivatives showed that modifications in the chemical structure could enhance antibacterial activity. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was evaluated in several models. It was found to reduce the production of pro-inflammatory cytokines in human cell lines.

Case Study: In Vivo Model

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer effects of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide have been explored in various cancer cell lines. The compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound .

Absorption and Metabolism

Preliminary pharmacokinetic studies suggest that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzenesulfonamide has favorable absorption characteristics with moderate bioavailability. The compound is primarily metabolized in the liver, with several metabolites identified through mass spectrometry analysis.

Toxicological Profile

Toxicity studies conducted on animal models indicated that the compound has a low toxicity profile at therapeutic doses. However, further studies are required to assess long-term effects and potential organ-specific toxicity.

Eigenschaften

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O4S/c1-2-29-16-6-3-14(4-7-16)18-8-10-20(26)25(24-18)12-11-23-30(27,28)19-9-5-15(21)13-17(19)22/h3-10,13,23H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZPSUIHXKMCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.